molecular formula C16H23N5 B1669664 CyPPA CAS No. 73029-73-9

CyPPA

Cat. No. B1669664
CAS RN: 73029-73-9
M. Wt: 285.39 g/mol
InChI Key: USEMRPYUFJNFQN-UHFFFAOYSA-N
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Description

CyPPA is a positive modulator of hSK3 and hSK2, with EC50 values of 14 μM and 5.6 μM, respectively . It is inactive on both hSK1 and hIK channels .


Synthesis Analysis

The chemical name for CyPPA is N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine .


Molecular Structure Analysis

CyPPA interacts with residues in both SK2 and calmodulin . The interacting residues in the binding site are mostly hydrophobic residues .


Chemical Reactions Analysis

CyPPA is an activator of small conductance Ca2±activated K+ channels that displays selectivity for KCa2.2 (SK2) and KCa2.3 (SK3) channels .


Physical And Chemical Properties Analysis

CyPPA has a molecular weight of 285.39 and a molecular formula of C16H23N5 . It is a solid substance .

Scientific Research Applications

Inhibition of Melanogenesis

CyPPA, identified as a potent inhibitor of melanogenesis, operates via the GSK3β/β-catenin pathway. This finding was evidenced by a significant reduction in melanin content and tyrosinase activity in human melanocytes treated with CyPPA. Additionally, CyPPA downregulated transcription of melanogenesis-related genes, including the MITF gene, highlighting its potential as a melanogenesis inhibitor (Noh et al., 2019).

Effects on Peripheral Metabolic Pathways

CyPPA impacts peripheral metabolic pathways and potentially modifies responses to systemic inflammation. While it did not significantly affect lipopolysaccharide-induced fever or inflammation, CyPPA treatment led to a rise in core body temperature linked to metabolic changes, such as increased UCP1 expression in brown adipose tissue. This indicates that CyPPA can alter metabolic pathways without directly influencing inflammatory responses (Bredehöft et al., 2022).

Neuroprotective Capacities

CyPPA shows potential neuroprotective properties, especially in the context of neuroinflammation. Studies on mice revealed that while CyPPA did not affect microglial activation or illness responses during severe systemic inflammation, it induced changes in body core temperature and hypothalamic gene expression, suggesting potential utility in modulating neuroinflammatory processes (Bredehöft et al., 2016).

Impact on Cerebellar Function

CyPPA significantly influences the activity of cerebellar Purkinje cells, a finding crucial for understanding and potentially treating cerebellar ataxias. Injections of CyPPA led to a reduction in Purkinje cells' firing frequency, underscoring the role of SK channels in regulating these cells' spontaneous activity (Egorova et al., 2016).

Safety And Hazards

CyPPA is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEMRPYUFJNFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358676
Record name Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CyPPA

CAS RN

73029-73-9
Record name N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73029-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CyPPA
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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